molecular formula C14H21ClN2O2 B8393041 1-(4-((6-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-methylpropan-2-ol

1-(4-((6-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-methylpropan-2-ol

Cat. No.: B8393041
M. Wt: 284.78 g/mol
InChI Key: TXLDULOVSYCJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

1-[4-(6-chloropyridin-3-yl)oxypiperidin-1-yl]-2-methylpropan-2-ol

InChI

InChI=1S/C14H21ClN2O2/c1-14(2,18)10-17-7-5-11(6-8-17)19-12-3-4-13(15)16-9-12/h3-4,9,11,18H,5-8,10H2,1-2H3

InChI Key

TXLDULOVSYCJRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC(CC1)OC2=CN=C(C=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 4-((6-chloropyridin-3-yl)oxy)piperidine-1-carboxylate (1.0 g, 3.2 mmol) in dichloromethane (10 mL), trifluoroacetic acid (3 mL) was added at 0° C. and stirred for 3 h. The reaction mixture was concentrated in vacuo and resultant residue was dissolved in MeOH (5 mL), 2,2-dimethyloxirane (0.246 g, 3.2 mmol) was added and stirred at room temperature for 10-12 h. The reaction mixture was concentrated in vacuo to give the title product (0.775, 85%); MS: 285.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.246 g
Type
reactant
Reaction Step Two
Yield
85%

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